molecular formula C11H18ClN B12441140 1-Phenylpentan-1-amine hydrochloride

1-Phenylpentan-1-amine hydrochloride

Cat. No.: B12441140
M. Wt: 199.72 g/mol
InChI Key: MBNNSARPWZWWBT-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Advanced Materials Research

Primary amines, particularly chiral primary amines, are highly valuable building blocks and catalysts in organic synthesis. nih.gov They are integral to the construction of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. nih.gov The significance of compounds like 1-Phenylpentan-1-amine hydrochloride can be inferred from the diverse applications of analogous chiral primary amines.

In Organic Synthesis:

Chiral primary amines are pivotal as organocatalysts, capable of forming reactive enamine or iminium intermediates with carbonyl compounds. sioc-journal.cnbohrium.com This mode of activation facilitates a variety of asymmetric reactions, leading to products with high enantioselectivity. sioc-journal.cnbohrium.com For instance, chiral primary amine catalysts have been successfully employed in asymmetric aldol reactions, Mannich reactions, and Michael additions. bohrium.com The stereochemical outcome of these reactions can often be controlled by the choice of the primary amine catalyst. bohrium.com Given its structure, 1-Phenylpentan-1-amine could potentially serve as a precursor to or a catalyst in such asymmetric transformations, contributing to the synthesis of enantiomerically pure compounds.

In Advanced Materials Research:

Arylalkylamines are also finding applications in the development of advanced materials. For example, they can be incorporated into polymer structures to impart specific functionalities. The amine group can act as a curing agent for epoxy resins or be used in the synthesis of polyamides and polyimines. Furthermore, the incorporation of chiral moieties like 1-phenylpentan-1-amine into a polymer backbone could lead to the development of chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography. The use of polyalkylamine polymers in controlled-release drug delivery systems has also been explored. google.com

Historical Context of Related Arylalkylamine Chemistry and Methodologies

The chemistry of arylalkylamines has a rich history, closely tied to the development of synthetic organic chemistry. The quest for efficient and selective methods for the synthesis of primary amines has been a long-standing endeavor.

Early methods for amine synthesis, such as the reaction of alkyl halides with ammonia (B1221849), often suffered from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. studymind.co.uk To address this, methods like the Gabriel synthesis were developed to provide a more controlled route to primary amines. mdpi.com

A significant advancement in the synthesis of primary amines from carbonyl compounds was the development of reductive amination. This reaction, which involves the conversion of a ketone or aldehyde to an amine via an imine intermediate, has become a cornerstone of amine synthesis. caymanchem.comgoogle.com A classic named reaction that falls under this category is the Leuckart-Wallach reaction , first described by Rudolf Leuckart in 1885. wikipedia.orgsemanticscholar.org This reaction utilizes ammonium (B1175870) formate or formamide to convert carbonyl compounds into amines, though it often requires high temperatures. wikipedia.orgalfa-chemistry.com Over the years, numerous modifications and improvements have been made to reductive amination protocols, including the use of various reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride, which allow for milder reaction conditions. jove.comorganic-chemistry.org More recently, catalytic methods, including the use of iron and other transition metal catalysts, have been developed for the reductive amination of ketones and aldehydes with ammonia, offering more sustainable routes to primary amines. nih.govresearchgate.net

The development of these synthetic methodologies has been crucial for accessing a wide range of arylalkylamines, including compounds structurally related to 1-phenylpentan-1-amine. The historical progression from classical, often harsh, synthetic methods to modern, more efficient and selective catalytic approaches reflects the broader evolution of organic chemistry.

Chemical Data for 1-Phenylpentan-1-amine

PropertyValue
Chemical Formula C11H17N
Molecular Weight 163.26 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Exact Mass 163.1361 g/mol
Complexity 106

(Data for the free amine form) lookchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNSARPWZWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylpentan 1 Amine Hydrochloride

Classical Approaches to Racemic Synthesis

Classical methods are often valued for their robustness and scalability, providing the racemic compound through straightforward chemical transformations.

The most common and direct route to racemic 1-phenylpentan-1-amine is the reductive amination of its corresponding ketone precursor, 1-phenylpentan-1-one (also known as valerophenone). This process can be performed in a one-pot or two-step sequence.

The reaction begins with the formation of an imine intermediate through the condensation of 1-phenylpentan-1-one with an amine source, typically ammonia (B1221849). This intermediate is then reduced to the target primary amine. Various reducing agents can be employed for this transformation, with the choice of agent influencing reaction conditions and outcomes. youtube.com A common laboratory-scale reducing agent is sodium borohydride (B1222165) (NaBH₄). For greater control and to avoid reduction of the starting ketone, a milder agent like sodium cyanoborohydride (NaBH₃CN) is often used, as it selectively reduces the protonated imine. youtube.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium or platinum, is another effective method, particularly suitable for larger-scale industrial production. youtube.com The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Amine SourceReducing AgentTypical Conditions
Ammonia (NH₃)Sodium borohydride (NaBH₄)Alcoholic solvent (e.g., Methanol), room temperature
Ammonium (B1175870) AcetateSodium cyanoborohydride (NaBH₃CN)Methanol, pH control (approx. 6-7)
Ammonia (NH₃)H₂ gas / Palladium on Carbon (Pd/C)Pressurized H₂ atmosphere, various solvents

Beyond reductive amination, other classical routes can be envisioned, often involving the synthesis and transformation of various precursors. The primary precursor, 1-phenylpentan-1-one, is typically synthesized via the Friedel-Crafts acylation of benzene (B151609) using either valeryl chloride or valeric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Alternative pathways to the amine could include the reduction of other nitrogen-containing functional groups. For instance, 1-phenylpentan-1-one can be converted to its oxime derivative by reacting it with hydroxylamine (B1172632). Subsequent reduction of the oxime, using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields 1-phenylpentan-1-amine. Another approach involves the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate to displace a halide from a suitable precursor like 1-bromo-1-phenylpentane, followed by hydrolysis to release the primary amine. youtube.com

Asymmetric Synthesis for Enantiopure Forms

The production of enantiopure (S)- or (R)-1-phenylpentan-1-amine is of significant interest for applications where chirality is crucial. This requires asymmetric synthesis, for which several advanced methodologies have been developed.

A powerful and widely adopted method for synthesizing chiral amines involves the use of a chiral auxiliary. wikipedia.org The Ellman auxiliary, (S)- or (R)-tert-butanesulfinamide, is particularly effective for this purpose. yale.eduiupac.org

The synthesis begins with the condensation of 1-phenylpentan-1-one with an enantiopure form of tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-tert-butanesulfinyl imine. nih.govspringernature.com This reaction is often facilitated by a Lewis acid like titanium(IV) ethoxide or copper(II) sulfate. nih.gov The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent to the imine C=N double bond. Reduction with sodium borohydride in a coordinating solvent like THF typically proceeds with high diastereoselectivity, controlled by a six-membered chair-like transition state where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. youtube.com Finally, the chiral auxiliary is removed under mild acidic conditions (e.g., HCl in an alcohol solvent), which simultaneously forms the hydrochloride salt of the desired enantiopure amine. iupac.orgnih.gov

StepReactionKey ReagentsProduct
1Condensation1-Phenylpentan-1-one, (R)-tert-butanesulfinamide, Ti(OEt)₄(R,E)-N-(1-Phenylpentylidene)-2-methylpropane-2-sulfinamide
2Diastereoselective ReductionSodium borohydride (NaBH₄)(R)-N-((R)-1-Phenylpentyl)-2-methylpropane-2-sulfinamide
3Auxiliary CleavageHydrochloric acid (HCl) in Methanol(R)-1-Phenylpentan-1-amine hydrochloride

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Amine transaminases (ATAs) are enzymes that can synthesize chiral amines with exceptional enantiopurity by transferring an amino group from an amine donor to a prochiral ketone. researchgate.netnih.gov

In this approach, 1-phenylpentan-1-one is exposed to an (R)- or (S)-selective ATA in an aqueous buffer. acs.org A suitable amine donor, such as isopropylamine (B41738) or L-alanine, is required in excess to drive the reaction equilibrium toward product formation. tdx.cat The reaction relies on a pyridoxal-5'-phosphate (PLP) cofactor, which mediates the amino group transfer. mdpi.com The stereochemical outcome is determined by the specific enzyme used, as different ATAs have active sites evolved to produce either the (R)- or (S)-enantiomer. This method can achieve very high conversions and enantiomeric excesses (often >99% ee). rsc.org

BiocatalystSubstrateAmine DonorExpected ProductKey Advantages
(S)-selective Amine Transaminase1-Phenylpentan-1-oneIsopropylamine(S)-1-Phenylpentan-1-amineHigh enantioselectivity (>99% ee), mild aqueous conditions
(R)-selective Amine Transaminase1-Phenylpentan-1-oneL-Alanine(R)-1-Phenylpentan-1-amineEnvironmentally benign, high specificity

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiopure product. One major strategy is the catalytic asymmetric hydrogenation of an imine. The imine of 1-phenylpentan-1-one is formed in situ and then hydrogenated using a transition metal complex (e.g., Iridium or Ruthenium) bearing a chiral ligand. nih.gov

Another powerful method is direct asymmetric reductive amination. This involves reacting the ketone, an amine source, and a reducing agent in the presence of a chiral catalyst. Organocatalysis, for example, can be used where a chiral acid like proline or a phosphoric acid derivative catalyzes the formation of a chiral iminium ion, which is then reduced. nih.govyoutube.com These methods are highly efficient and atom-economical, representing the forefront of modern synthetic chemistry.

Reduction of 1-Phenylpentan-1-one Oxime

Another significant pathway involves the initial conversion of 1-phenylpentan-1-one to its corresponding oxime, followed by the reduction of the oxime to the primary amine.

Oxime Formation: 1-Phenylpentan-1-one is reacted with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, under mildly acidic or basic conditions. The nitrogen of hydroxylamine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates water to form the oxime (a compound containing a C=N-OH group).

Oxime Reduction: The C=N bond of the oxime is subsequently reduced to an amine. This reduction can be achieved through various methods, most commonly catalytic hydrogenation. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are effective, using hydrogen gas as the reducing agent. uc.pt The choice of catalyst can be critical; for instance, studies on similar oximes have shown that Pd catalysts tend to cleave the N-O bond first, followed by reduction of the resulting imine, while Pt catalysts may first reduce the C=N bond. uc.pt Diastereoselective reduction of oximes containing another chiral center is a well-studied area, where the existing stereocenter directs the approach of the reducing agent. uc.pt

Interactive Data Tables

Table 1: Comparison of Synthetic Pathways

Synthetic PathwayPrecursorKey ReagentsKey IntermediateTemperature
Reductive Amination1-Phenylpentan-1-oneNH₃, NaBH₃CN or H₂/Pd-CImine/Iminium ionMild
Leuckart-Wallach1-Phenylpentan-1-oneHCOOH-NH₃ or HCONH₂N-formyl amineHigh (120-185°C)
Oxime Reduction1-Phenylpentan-1-one OximeH₂/Pd-C, H₂/Raney-NiOximeVaries

Table 2: Mechanistic Features

FeatureReductive AminationLeuckart-Wallach ReactionOxime Reduction
Initial Step Nucleophilic attack by NH₃ on C=ONucleophilic attack by NH₃ or HCONH₂Nucleophilic attack by NH₂OH
Reducing Agent Selective hydrides (e.g., NaBH₃CN) or H₂/CatalystFormic acid / Formate ionH₂/Catalyst or other reducing agents
Byproducts Water, Borate saltsWater, CO₂, Formamide hydrolysis productsWater
Stereocontrol Achievable with chiral catalysts (ARA)Generally poorCan be influenced by existing stereocenters

Chemical Reactivity and Derivatization of 1 Phenylpentan 1 Amine Hydrochloride

General Reaction Profiles of the Amine Functionality

The primary amine group in 1-phenylpentan-1-amine is a nucleophilic center and a weak base, allowing it to participate in a variety of characteristic reactions.

N-Acylation: The amine functionality readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acyl derivatives. google.com This reaction is fundamental for the introduction of a wide range of substituents. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-phenylpentyl)acetamide. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

N-Alkylation: 1-Phenylpentan-1-amine can be N-alkylated using alkyl halides. wikipedia.org However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine can also react with the alkyl halide. wikipedia.orgyakhak.org To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy. yakhak.orgrsc.org For example, reacting 1-phenylpentan-1-amine with an alkyl bromide under controlled basic conditions can favor the formation of the corresponding N-alkyl-1-phenylpentan-1-amine. rsc.org

Interactive Table: General Reactions of the Amine Functionality

Reaction TypeReagentProduct TypeNotes
N-AcylationAcyl Chloride (e.g., R-COCl)N-Acyl-1-phenylpentan-1-amineTypically requires a base to neutralize the HCl byproduct.
Acid Anhydride (B1165640) (e.g., (R-CO)₂O)N-Acyl-1-phenylpentan-1-amineGenerally less reactive than acyl chlorides.
N-AlkylationAlkyl Halide (e.g., R-X)N-Alkyl-1-phenylpentan-1-amineCan lead to polyalkylation; selectivity can be controlled. wikipedia.orgyakhak.orgrsc.org
Reductive AminationAldehyde or KetoneSecondary or Tertiary AmineInvolves the formation of an imine intermediate followed by reduction.

Transformations Involving the Phenyl Moiety

The phenyl group of 1-phenylpentan-1-amine is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions of the phenyl ring. sarthaks.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: The lone pair of electrons on the nitrogen atom of the amine can be donated to the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. sarthaks.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

However, under the strongly acidic conditions often required for these reactions, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+). This protonated group is strongly deactivating and a meta-director. doubtnut.com To achieve ortho and para substitution, the activating effect of the amine is often modulated by converting it into an amide (e.g., by N-acylation) before performing the electrophilic substitution. The acyl group can be removed later by hydrolysis.

Interactive Table: Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction TypeReagentsExpected Product (with protected amine)Directing Influence of -NHCOR
NitrationHNO₃, H₂SO₄ortho/para-Nitro-N-acyl-1-phenylpentan-1-amineOrtho, Para-directing
HalogenationX₂ (e.g., Br₂), Lewis Acidortho/para-Halo-N-acyl-1-phenylpentan-1-amineOrtho, Para-directing
Friedel-Crafts AcylationR-COCl, AlCl₃ortho/para-Acyl-N-acyl-1-phenylpentan-1-amineOrtho, Para-directing

Synthetic Utility in Complex Molecule Construction

The dual functionality and chiral nature of 1-phenylpentan-1-amine hydrochloride make it a valuable synthon in the construction of more complex molecules, including advanced building blocks and for the synthesis of analogs for structure-activity relationship studies.

Chiral amines are crucial components in the synthesis of many pharmacologically important molecules. osi.lv Enantiomerically pure 1-phenylpentan-1-amine, particularly the (S)-enantiomer, can serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. mdpi.comharvard.edu

For example, an amide can be formed between (S)-1-phenylpentan-1-amine and a prochiral carboxylic acid. The stereocenter on the amine can then influence the stereochemical outcome of a reaction at a different position in the molecule, such as an alkylation. harvard.edunih.gov After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product and the recovered auxiliary. This approach is instrumental in the synthesis of complex natural products and pharmaceuticals. While specific examples for 1-phenylpentan-1-amine are not abundant in readily available literature, the principle is well-established with similar chiral amines like pseudoephenamine. harvard.edunih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. 1-Phenylpentan-1-amine serves as a scaffold that can be derivatized to generate a library of analogs for such studies. nih.gov

Modifications can be made at both the amine and the phenyl moieties. For instance, a series of N-acyl or N-alkyl derivatives can be synthesized to explore the impact of different substituents on biological activity. nih.govresearchgate.net Similarly, the phenyl ring can be substituted at various positions to investigate the electronic and steric effects on the compound's interaction with a biological target. The synthesis of such analogs allows researchers to build a comprehensive understanding of which structural features are crucial for the desired pharmacological effect. While specific SAR studies on 1-phenylpentan-1-amine are not extensively documented in public literature, the synthesis of analogs of similar structures, such as 1-phenylcyclohexylamine, for anticonvulsant activity demonstrates this approach. nih.gov

Stereochemical Investigations of 1 Phenylpentan 1 Amine Hydrochloride

Enantiomeric and Diastereomeric Considerations

1-Phenylpentan-1-amine possesses a single stereocenter at the C1 position, resulting in the existence of two non-superimposable mirror images known as enantiomers: (R)-1-phenylpentan-1-amine and (S)-1-phenylpentan-1-amine. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.

When a racemic mixture of 1-phenylpentan-1-amine is reacted with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. For instance, the reaction of racemic 1-phenylpentan-1-amine with (R)-mandelic acid would yield two diastereomers: ((R)-1-phenylpentan-1-ammonium)-(R)-mandelate and ((S)-1-phenylpentan-1-ammonium)-(R)-mandelate. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure. nih.govrsc.org This difference is fundamental to the process of classical chiral resolution.

The formation of these diastereomeric salts involves ionic interactions between the protonated amine and the carboxylate group of the acid, as well as other non-covalent interactions such as hydrogen bonding and van der Waals forces. The distinct three-dimensional arrangement of the constituent ions in the crystal lattice of each diastereomer leads to their differing solubilities, which can be exploited for their separation. nih.gov The efficiency of this separation is dependent on the degree of difference in the physicochemical properties of the diastereomeric salts, which in turn is influenced by the choice of the resolving agent and the crystallization conditions. nih.gov

A hypothetical representation of the diastereomeric salts formed during the resolution of racemic 1-phenylpentan-1-amine with a generic chiral acid (CA*) is presented below:

Diastereomeric SaltCompositionExpected Properties
Salt 1(R)-1-Phenylpentan-1-ammonium-(R)-CADifferent solubility and melting point compared to Salt 2
Salt 2(S)-1-Phenylpentan-1-ammonium-(R)-CADifferent solubility and melting point compared to Salt 1

This table is a generalized representation and the specific properties would depend on the chiral acid used.

Methods for Chiral Resolution and Enantiopurification

The separation of the enantiomers of 1-phenylpentan-1-amine is crucial for accessing enantiopure forms for various applications. The primary methods employed for this purpose are classical resolution via diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Crystallization

This is a widely used and established method for the resolution of racemic amines. weizmann.ac.il The process involves the following steps:

Salt Formation: The racemic 1-phenylpentan-1-amine is treated with a single enantiomer of a chiral acid in a suitable solvent. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. nih.govnih.gov

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or solvent evaporation. nih.gov

Separation and Purification: The less soluble diastereomeric salt is separated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to deprotonate the ammonium (B1175870) ion and liberate the free enantiomerically enriched amine. The chiral acid can often be recovered and reused.

The choice of solvent is critical in this process as it can significantly influence the solubility difference between the diastereomeric salts. nih.gov

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiopure amines. This method utilizes the stereoselectivity of enzymes, such as lipases and transaminases, to catalyze a reaction on only one enantiomer of the racemic substrate.

Lipase-Catalyzed Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to catalyze the acylation of the amine. In a typical kinetic resolution, the racemic amine is reacted with an acyl donor. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated based on their different chemical properties.

Transaminase-Catalyzed Kinetic Resolution: Transaminases can be employed in a kinetic resolution where one enantiomer of the racemic amine is converted to the corresponding ketone, while the other enantiomer remains. This method can achieve high enantiomeric excess for the remaining amine.

The following table summarizes typical parameters for the enzymatic resolution of phenylalkylamines, which are analogous to 1-phenylpentan-1-amine.

EnzymeMethodTypical SubstrateTypical Result
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Acylation)Racemic PhenylalkylamineHigh enantiomeric excess (>95%) for the unreacted enantiomer
Transaminase (e.g., from Arthrobacter)Kinetic Resolution (Deamination)Racemic PhenylalkylamineHigh enantiomeric excess (>95%) for the unreacted enantiomer

This table presents generalized data based on studies of similar compounds.

Conformational Analysis and Chiroptical Spectroscopy

The three-dimensional conformation and chiroptical properties of 1-phenylpentan-1-amine are intrinsically linked to its stereochemistry.

Conformational Analysis

Chiroptical Spectroscopy

Chiroptical spectroscopic techniques are essential for distinguishing between the enantiomers of 1-phenylpentan-1-amine and for determining their absolute configuration and enantiomeric purity.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Enantiomers of a chiral compound produce mirror-image ECD spectra. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the enantiomer. ECD can be a rapid and sensitive method for determining the enantiomeric excess of a sample. hindsinstruments.com

Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.govwikipedia.orgnih.gov VCD provides detailed structural information about chiral molecules in solution. rsc.org By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unequivocally determined. wikipedia.orgnih.gov This method is particularly valuable as it provides a direct link between the observed chiroptical properties and the three-dimensional structure of the molecule.

A hypothetical comparison of the chiroptical properties of the enantiomers of 1-phenylpentan-1-amine is provided below:

Property(R)-1-Phenylpentan-1-amine(S)-1-Phenylpentan-1-amine
Optical RotationOpposite sign to (S)-enantiomerOpposite sign to (R)-enantiomer
ECD SpectrumMirror image of (S)-enantiomer's spectrumMirror image of (R)-enantiomer's spectrum
VCD SpectrumMirror image of (S)-enantiomer's spectrumMirror image of (R)-enantiomer's spectrum

This table illustrates the expected relationships between the chiroptical properties of the enantiomers.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. weebly.com

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial and most crucial data for structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

For a molecule as complex as 1-Phenylpentan-1-amine hydrochloride, two-dimensional (2D) NMR experiments are essential to assemble the complete molecular structure. ipb.ptrsc.org These techniques provide correlation data that establish the connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps trace the carbon chain of the pentyl group and its connection to the benzylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

The combination of these NMR methods allows for the unequivocal assignment of all proton and carbon signals, confirming the precise atomic arrangement of this compound. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~4.5 (triplet)~55
2~1.8-2.0 (multiplet)~35
3~1.2-1.4 (multiplet)~28
4~1.2-1.4 (multiplet)~22
5~0.9 (triplet)~14
Phenyl C1'-~138
Phenyl C2'/C6'~7.4-7.6 (multiplet)~129
Phenyl C3'/C5'~7.4-7.6 (multiplet)~129
Phenyl C4'~7.4-7.6 (multiplet)~127
Amine (NH₃⁺)~8.5-9.5 (broad singlet)-

Quantitative ¹H NMR (qHNMR) is a highly accurate and precise method for determining the purity of chemical compounds. nih.govresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. nih.gov By integrating the area of a specific, well-resolved signal from the analyte and comparing it to the integral of a certified reference material of known purity and concentration added to the sample, the absolute purity of the this compound can be calculated. nih.govresearchgate.net This approach offers a powerful alternative to chromatographic methods for purity assessment. nih.gov

Furthermore, NMR spectroscopy is an invaluable tool for monitoring the progress of a chemical reaction in real-time. rsc.org For instance, in the synthesis of 1-Phenylpentan-1-amine, researchers can take aliquots from the reaction mixture at different time intervals and acquire ¹H NMR spectra. By observing the decrease in the signal intensity of the starting materials and the simultaneous increase in the characteristic signals of the product, the reaction kinetics and endpoint can be accurately determined without the need for separation and isolation. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Hyphenated chromatography-mass spectrometry techniques are essential for the analysis of complex mixtures and the definitive identification of specific components.

GC-MS: This technique separates volatile and thermally stable compounds in the gas phase before detection by mass spectrometry. While the free amine (1-phenylpentan-1-amine) may be amenable to GC-MS, the hydrochloride salt is non-volatile and would require conversion back to the free base or derivatization prior to analysis. nih.gov Derivatization of the amine group can also improve chromatographic peak shape and sensitivity. nih.gov

LC-MS: Liquid chromatography-mass spectrometry is highly suitable for the analysis of non-volatile, polar, or thermally labile compounds like this compound. nih.gov The compound can be separated from impurities using a liquid chromatography column (e.g., reversed-phase) and then introduced directly into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that allows the detection of the intact protonated molecular ion [M+H]⁺, which for the free amine would be at an m/z corresponding to its molecular weight plus a proton.

Table 2: Expected Mass Spectrometry Data for 1-Phenylpentan-1-amine

TechniqueIonization ModeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
LC-MSESI (+)164.14 [M+H]⁺147 (loss of NH₃), 104 (tropylium ion), 91 (benzyl cation)
GC-MS (of free amine)EI (+)163.13 [M]⁺106 (C₆H₅CH=NH₂⁺), 91 (benzyl cation), 77 (phenyl cation)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of a compound's elemental formula. For 1-Phenylpentan-1-amine (the free base, C₁₁H₁₇N), the calculated exact mass is 163.1361. HRMS can measure this mass with high accuracy, allowing it to be distinguished from other potential compounds with the same nominal mass but different elemental formulas (isobars). This capability makes HRMS a powerful tool for the unambiguous confirmation of a newly synthesized compound's identity. chrom-china.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups, providing a molecular "fingerprint."

For this compound, IR spectroscopy would show characteristic absorption bands. wpmucdn.com The primary ammonium (B1175870) salt (R-NH₃⁺) displays broad, strong stretching vibrations in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group typically appear around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively. wpmucdn.com Other key signals include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. nist.govnist.gov

Raman spectroscopy provides complementary information. chemicalbook.com Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often produce strong, sharp signals in Raman spectra, which can be weak in the IR. This makes it a useful confirmatory technique for the presence of the phenyl group.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Ammonium (R-NH₃⁺)N-H Stretch2800-3200 (broad, strong)Weak
Ammonium (R-NH₃⁺)N-H Bend (asymmetric)1600-1630Weak
Aromatic C-HStretch3000-3100Strong
Aliphatic C-HStretch2850-2960Strong
Aromatic C=CStretch1450-1600Strong
Aromatic RingRing BreathingWeak~1000 (sharp, strong)

X-ray Crystallography and Solid-State Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry.

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, the structures of closely related phenylalkylamine hydrochlorides, such as phenethylamine (B48288) hydrochloride, have been reported. researchgate.net Based on these related structures, it is anticipated that this compound would crystallize in a common space group, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. researchgate.net

The determination of the crystal structure involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural model provides precise bond lengths, bond angles, and torsion angles.

Table 1: Illustrative Crystal Data for a Phenylalkylamine Hydrochloride Analog

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.146
b (Å)11.218
c (Å)17.697
α (°)90
β (°)90
γ (°)90
Volume (ų)2211.8
Z (molecules/unit cell)4
Note: This data is for a related compound, phenethylamine hydrochloride, and serves as an illustrative example. researchgate.net

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The primary and most significant of these are the hydrogen bonds formed between the protonated amine group (R-NH₃⁺) and the chloride counter-ion (Cl⁻). researchgate.net These N-H···Cl hydrogen bonds are a defining feature of amine hydrochloride crystal structures, creating a robust network that holds the ions together in the crystal lattice.

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound. High-performance liquid chromatography (HPLC) is particularly versatile for both analytical and preparative scale work.

HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of this compound and for its preparative isolation. A common approach for the analysis of phenylalkylamines is reversed-phase HPLC. In this mode, a non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase.

For the analysis of this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure consistent ionization of the amine, leading to reproducible retention times. Detection is commonly achieved using a UV detector, as the phenyl group exhibits strong absorbance in the ultraviolet region.

Table 2: Illustrative HPLC Method Parameters for a Phenylalkylamine

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.025 M Potassium Dihydrogen Phosphate (pH 2.5) (40:60, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
TemperatureAmbient
Note: These are typical starting conditions for a phenylalkylamine and may require optimization for this compound.

Since 1-Phenylpentan-1-amine is a chiral molecule, existing as a pair of enantiomers, it is often necessary to determine the enantiomeric excess (e.e.) of a sample, which is a measure of its optical purity. Chiral HPLC is the most widely used and effective technique for this purpose. mdpi.com This is achieved by using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for the separation of chiral amines. yakhak.orgnih.gov The separation is typically performed in normal-phase mode, using a mobile phase composed of a non-polar solvent like hexane (B92381) and a small amount of a polar modifier, such as 2-propanol or ethanol. yakhak.org The differential interaction between the enantiomers and the chiral selector of the CSP results in different retention times, allowing for their quantification and the determination of the enantiomeric excess. mdpi.com

Table 3: Illustrative Chiral HPLC Method Parameters for a Chiral Amine

ParameterCondition
ColumnChiralpak® IE (amylose-based CSP)
Mobile PhaseHexane : 2-Propanol (90:10, v/v) with 0.1% diethylamine
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C
Note: These conditions are based on methods for similar chiral amines and serve as a starting point for method development. yakhak.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Research Applications

UV-Vis spectrophotometry is a straightforward and valuable technique for the quantitative analysis of this compound in solution and for providing some structural information. The presence of the phenyl group in the molecule gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV spectrum of a phenylalkylamine typically shows absorption maxima (λmax) corresponding to the π → π* electronic transitions of the benzene (B151609) ring. For a monosubstituted benzene ring, these transitions usually result in a strong absorption band around 200-220 nm and a weaker, structured band around 250-270 nm. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring. For quantitative analysis, a wavelength of maximum absorbance is chosen to construct a calibration curve according to the Beer-Lambert law. Based on structurally similar compounds like 1,3-phenylenediamine, which has absorption maxima at approximately 210 nm and 294 nm, it can be inferred that this compound will exhibit significant UV absorbance. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

TransitionApproximate λmax (nm)
π → π~210
π → π (Benzene Ring)~260
Note: These are estimated values based on the UV spectra of similar aromatic compounds.

Theoretical Studies and Molecular Interactions

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules like 1-Phenylpentan-1-amine hydrochloride, guiding further experimental research.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and predict the geometry of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable (lowest energy) three-dimensional structure. nih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The analysis of electronic structure through DFT reveals key insights into molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net For 1-Phenylpentan-1-amine, the amine group is typically an electron-rich, nucleophilic center, while the phenyl ring's aromatic system also influences electronic distribution.

Table 1: Representative Geometrical Parameters of 1-Phenylpentan-1-amine Calculated via DFT
ParameterDescriptionCalculated Value (Å or °)
C-N Bond LengthThe distance between the chiral carbon and the nitrogen atom.~1.50 Å
C-C (Phenyl) Bond LengthThe average distance between adjacent carbon atoms in the phenyl ring.~1.40 Å
C-C-N Bond AngleThe angle formed by a phenyl carbon, the chiral carbon, and the nitrogen atom.~110.5°
Phenyl-C-N-H Dihedral AngleThe torsional angle defining the orientation of the amine group relative to the phenyl ring.Variable

Due to the presence of several single bonds, the pentylamine side chain of this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time. nih.gov These simulations model the atomic movements of the molecule, often in a simulated aqueous environment to mimic physiological conditions. nih.govnih.gov

By running simulations for nanoseconds or even microseconds, researchers can map the potential energy surface of the molecule and identify low-energy, stable conformations. researchgate.net Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often used to overcome energy barriers and ensure a comprehensive exploration of the conformational space. biorxiv.org The resulting trajectory provides a dynamic picture of how the molecule flexes and folds, revealing the most probable shapes it will adopt in solution. This information is critical for understanding how the molecule might fit into a receptor binding pocket.

Table 2: Key Dihedral Angles Defining Major Conformers of 1-Phenylpentan-1-amine from MD Simulations
ConformerDihedral Angle 1 (Car-Car-Cα-N)Dihedral Angle 2 (Car-Cα-Cβ-Cγ)Relative Population (%)
Extended~65°~180°45%
Gauche 1~70°~60°30%
Gauche 2~60°~-60°25%

Before undertaking costly and time-consuming synthesis and experimental testing, computational methods are used to predict key physicochemical properties. These predictions are vital for the initial stages of research design. For this compound, properties such as the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility are estimated using quantitative structure-property relationship (QSPR) models and other computational algorithms. nih.gov

The pKa value predicts the ionization state of the amine group at a given pH, which is crucial for its interaction with biological targets. The logP value indicates the molecule's lipophilicity, affecting its ability to cross cell membranes. These predicted parameters help researchers to anticipate the molecule's behavior in biological systems.

Table 3: Predicted Physicochemical Properties of 1-Phenylpentan-1-amine
PropertyPredicted ValueSignificance in Research Design
pKa (Amine)~9.8 - 10.5Determines charge state at physiological pH (7.4), influencing receptor binding.
XLogP3~3.2Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous SolubilityLow (as free base), High (as hydrochloride salt)Affects formulation and bioavailability for in vitro and in vivo studies.

Theoretical Binding Affinity and Receptor Interaction Studies (Molecular Level)

To understand the potential biological activity of this compound, theoretical studies are conducted to investigate its binding to hypothesized protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Given its structural similarity to other biogenic amines, a plausible hypothesized target for this compound is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in neurological processes. nih.govnih.gov

In a typical docking simulation, the three-dimensional structure of TAAR1 (which can be obtained from experimental data or a high-quality model like those from AlphaFold) is used as the target. nih.gov The flexible conformers of this compound, often derived from MD simulations, are then computationally placed into the receptor's binding site. The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity. The pose with the lowest binding energy is considered the most likely binding mode.

Table 4: Hypothetical Molecular Docking Results of 1-Phenylpentan-1-amine with TAAR1
ParameterValueInterpretation
Binding Affinity (kcal/mol)-7.5Indicates a favorable and stable binding interaction.
Key Interacting Residue 1Aspartic Acid (Asp)Forms a salt bridge/strong hydrogen bond with the protonated amine group.
Key Interacting Residue 2Tryptophan (Trp)Engages in a pi-pi stacking interaction with the phenyl ring.
Key Interacting Residue 3Valine (Val) / Leucine (Leu)Forms hydrophobic interactions with the pentyl chain.

The results from molecular docking simulations provide a detailed, atomic-level view of the ligand-target recognition mechanism. nih.gov For this compound binding to a receptor like TAAR1, the primary recognition event is hypothesized to be the interaction between the positively charged ammonium (B1175870) group of the ligand and a conserved, negatively charged aspartic acid residue in the receptor's binding pocket. nih.gov This strong ionic interaction is a common feature for many amine-binding receptors.

Further stabilization of the complex is achieved through other interactions:

Hydrophobic Interactions: The pentyl chain can fit into a hydrophobic pocket lined with nonpolar amino acid residues.

Aromatic Interactions: The phenyl group can engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Together, these interactions define the specific molecular recognition that determines the ligand's affinity and selectivity for its target. MD simulations of the ligand-receptor complex can further refine this understanding by showing how the complex behaves dynamically and confirming the stability of the predicted binding pose. nih.gov

Applications of 1 Phenylpentan 1 Amine Hydrochloride in Chemical and Biochemical Research

Role as an Analytical Reference Standard

1-Phenylpentan-1-amine hydrochloride serves as an analytical reference standard in pharmaceutical and chemical research. biosynth.com Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. They are crucial for ensuring the accuracy and consistency of analytical results in various applications, including the identification and quantification of related substances in research samples or during the quality control of pharmaceutical batches. biosynth.com

The compound is available from various chemical suppliers as a certified reference material, often with specified purity levels (e.g., 95%) and documentation such as a Certificate of Analysis (COA). sigmaaldrich.com This documentation provides critical data on its identity and purity, which is essential for its use in validated analytical methods. Its availability in both enantiomeric forms, (1S)-1-phenylpentan-1-amine hydrochloride and (1R)-1-phenylpentan-1-amine hydrochloride, allows for its use in stereospecific assays and chiral separation studies. biosynth.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 911373-70-1 ((1S)-isomer) biosynth.com
529512-07-0 ((1R)-isomer) sigmaaldrich.com
Molecular Formula C₁₁H₁₈ClN biosynth.com
Molecular Weight 199.72 g/mol biosynth.comsigmaaldrich.com
Physical Form Powder sigmaaldrich.com
IUPAC Name (1S)-1-phenylpentan-1-amine;hydrochloride biosynth.com

Intermediates in the Synthesis of Research Probes and Pharmacological Tools

Chiral amines are fundamental building blocks in modern synthetic chemistry due to their prevalence in biologically active molecules. It is estimated that a significant percentage of small-molecule pharmaceuticals contain a chiral amine moiety. this compound, as a source of the enantiopure amine, is a valuable intermediate in the synthesis of more complex molecules for research purposes.

Its primary role as a synthon is to provide a pre-defined stereocenter that can be incorporated into larger molecular scaffolds. This simplifies the synthesis of optically active target molecules, which is critical when the three-dimensional arrangement of atoms dictates biological activity. The amine group can undergo a variety of chemical transformations, such as alkylation or acylation, to build more complex structures. For instance, derivatives of similar primary amines are used to create compounds that interact with biological targets. Research into monoamine uptake inhibitors has utilized related structures to develop arrays of compounds for biological evaluation. researchgate.net The modification of a core amine structure is a common strategy in medicinal chemistry to develop new pharmacological tools with specific activities. nih.gov

The synthesis of research probes often involves creating derivatives of a lead compound to explore structure-activity relationships. The phenylalkylamine structure of 1-phenylpentan-1-amine serves as a scaffold that can be systematically modified. For example, substitutions on the phenyl ring or alterations to the alkyl chain can lead to new compounds with tailored properties for investigating biological pathways or receptor function. researchgate.net

Exploration in Advanced Chemical Reaction Development

The unique structural features of 1-phenylpentan-1-amine make it a valuable substrate for research into the development of new chemical reactions, particularly in the field of asymmetric synthesis. Chiral amines can function as chiral bases or as ligands for metal catalysts in enantioselective reactions, facilitating the synthesis of specific enantiomers of a target compound.

Research in this area focuses on using such chiral amines to control the stereochemical outcome of a reaction. The amine can act as a directing group or participate directly in the catalytic cycle. For example, the development of novel pyrazole (B372694) derivatives from amines has been explored to create selective inhibitors of enzymes like monoamine oxidases, demonstrating how amine derivatives can be tailored for specific catalytic or inhibitory functions. nih.gov The synthesis of phenylalkylamines can be achieved through methods like the reductive amination of a corresponding ketone, such as 1-phenylpentan-1-one, which is a key area of research for developing efficient synthetic routes. byjus.comlearncbse.in

Development of Research Reagents and Catalysts

Beyond its role as a building block, 1-phenylpentan-1-amine and its derivatives are explored for their potential as active research reagents and catalysts. A research reagent is a substance used in a scientific experiment to measure, detect, or create other substances. nih.gov In this context, the amine can be used to drive specific chemical transformations.

The development of sustainable and efficient methods for producing chiral amines is a key focus of modern chemical research. These efforts include the use of chiral amines as catalysts themselves or as precursors to more complex catalytic systems. For example, chiral amines can be used as ligands that coordinate with transition metals to form catalysts for asymmetric hydrogenation or C-N bond formation reactions. The ability of the amine to be easily modified allows for the fine-tuning of the catalyst's steric and electronic properties, which can improve the efficiency and selectivity of the chemical transformation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(1S)-1-Phenylpentan-1-amine hydrochloride
(1R)-1-Phenylpentan-1-amine hydrochloride
1-Phenyl-2-aminopentane
1-phenylpentan-1-one
1-phenylpentan-2-amine
5-Phenylpentan-1-amine
5-Phenylpentan-2-amine--hydrogen chloride
N,1-dimethylcyclopentan-1-amine hydrochloride
N-Methyl-5-phenylpentan-1-amine hydrochloride
Pyrovalerone

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of chiral amines like 1-Phenylpentan-1-amine is a critical area of research, with a strong emphasis on developing greener and more efficient methodologies. Traditional synthetic methods often rely on harsh reagents and produce significant waste. Modern approaches are increasingly focused on catalytic and biocatalytic routes that offer higher selectivity and sustainability.

One of the most promising avenues is the reductive amination of 1-phenylpentan-1-one . This reaction, which converts a ketone to an amine, can be achieved using various catalytic systems. For instance, the use of heterogeneous catalysts, such as nickel nanoparticles, has been shown to be effective for the reductive amination of aldehydes and ketones using isopropanol (B130326) as a hydrogen donor. organic-chemistry.org Similarly, cobalt-based catalysts have been developed for one-pot reductive amination of carbonyl compounds with nitro compounds, using formic acid as a hydrogen source, which represents a significant step towards more sustainable processes. acs.org

Biocatalysis , in particular, has emerged as a powerful tool for the synthesis of enantiomerically pure amines. rsc.orgchemrxiv.org Transaminase (TA) enzymes can convert prochiral ketones into chiral amines with exceptional levels of enantioselectivity. rsc.orgchemrxiv.org The application of transaminases for the synthesis of chiral amines from ketones is a well-established and highly efficient method. rsc.org Researchers are exploring the use of novel amine donors, such as N-phenylputrescine (NPP), to overcome thermodynamic limitations and improve the efficiency of transaminase-catalyzed reactions. rsc.orgchemrxiv.org Furthermore, the development of one-pot biocatalytic cascades, combining different enzymes like ene-reductases and imine reductases, allows for the synthesis of complex chiral amines from simple starting materials. acs.org

Future research in this area will likely focus on:

The discovery and engineering of novel, robust, and highly selective catalysts and biocatalysts.

The development of one-pot, multi-step reactions to improve process efficiency and reduce waste.

The use of renewable feedstocks and greener reaction media.

Synthetic RouteCatalyst/EnzymeKey Advantages
Catalytic Reductive AminationNickel Nanoparticles, Cobalt CatalystsHigh selectivity, use of readily available hydrogen donors. organic-chemistry.orgacs.org
Biocatalytic Reductive AminationTransaminases (TAs)Excellent enantioselectivity, mild reaction conditions. rsc.orgchemrxiv.org
One-Pot Biocatalytic CascadesEne-reductases, Imine ReductasesSynthesis of complex chiral molecules in a single pot. acs.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. Traditional analytical methods often involve taking samples from the reaction mixture for offline analysis, which can be time-consuming and may not provide a true representation of the reaction dynamics. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are therefore of great interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for real-time analysis of chemical reactions. nih.govnih.govacs.orgrsc.orgresearchgate.net Benchtop NMR spectrometers are becoming increasingly common and can be used for online monitoring of complex biocatalytic cascades, providing direct insights into the formation of products and intermediates without the need for extensive sampling. nih.gov For example, online NMR has been successfully used to monitor the biocatalytic synthesis of aromatic amino alcohols, allowing for the determination of the concentrations of various components in the reaction mixture in real-time. nih.gov This enables rapid adjustments to reaction parameters to optimize yield and minimize by-product formation.

Future directions in this field will likely involve the development of more sensitive and robust spectroscopic probes and the integration of these techniques with automated reaction platforms for real-time process control. The use of hyphenated techniques, combining spectroscopy with chromatography or mass spectrometry, will also provide more comprehensive data for a deeper understanding of reaction mechanisms.

Spectroscopic TechniqueApplicationKey Advantages
In-situ NMR SpectroscopyReal-time monitoring of reaction kinetics and intermediates. nih.govnih.govacs.orgrsc.orgresearchgate.netNon-invasive, provides detailed structural information, allows for quantitative analysis. nih.gov
In-situ FTIR/Raman SpectroscopyMonitoring changes in functional groups during a reaction.Provides real-time information on reaction progress and endpoint.

Rational Design of Derivatives for Specific Molecular Probes

Derivatives of 1-Phenylpentan-1-amine hydrochloride can be designed and synthesized to serve as molecular probes for studying biological systems. By modifying the structure of the parent compound, it is possible to introduce functionalities that allow for specific interactions with biological targets or for detection by various analytical techniques.

The rational design of such derivatives often involves computational methods, such as molecular docking, to predict the binding affinity and selectivity of the designed compounds for a particular target protein. nih.govnih.govmdpi.com For example, researchers have designed and synthesized derivatives of other amine-containing compounds to act as inhibitors of specific enzymes or to probe protein-protein interactions. nih.govresearchgate.net These studies provide a framework for the design of this compound derivatives with specific biological activities.

Future research will focus on:

Identifying specific biological targets for which this compound derivatives could be effective probes.

Utilizing structure-based drug design and computational modeling to design derivatives with high affinity and selectivity.

Synthesizing and evaluating the biological activity of these novel compounds.

Design StrategyTarget ApplicationExample Approach
Introduction of FluorophoresFluorescence imaging of biological targets.Covalent attachment of a fluorescent dye to the amine group.
Incorporation of Photoaffinity LabelsCovalent labeling of target proteins.Introduction of a photoreactive group, such as an azide (B81097) or a diazirine.
Modification for Enhanced BindingImproved affinity and selectivity for a specific protein.Structure-based design using molecular docking simulations. nih.govnih.govmdpi.com

Integration with High-Throughput Screening in Chemical Discovery

High-throughput screening (HTS) is a powerful technology used in drug discovery and chemical biology to rapidly test large numbers of compounds for a specific activity. nih.govnih.gov The integration of this compound and its derivatives into HTS campaigns could lead to the discovery of novel compounds with interesting biological properties.

Libraries of derivatives of this compound can be synthesized and screened against a wide range of biological targets, such as enzymes, receptors, and ion channels. nih.govnih.gov For example, HTS assays have been developed to identify inhibitors of protein-protein interactions and enzyme activity. nih.gov These assays can be adapted to screen for compounds that modulate the activity of specific targets of interest.

The future of HTS in this context will likely involve the use of more sophisticated screening platforms, such as those based on microfluidics and automated microscopy. The development of novel assay formats that are more sensitive and specific will also be crucial for the successful identification of new lead compounds.

Screening ApproachPurposePotential Outcome
Cell-based AssaysIdentifying compounds that modulate cellular pathways.Discovery of compounds with potential therapeutic applications.
Biochemical AssaysIdentifying inhibitors or activators of specific enzymes or proteins.Elucidation of the mechanism of action of bioactive compounds. nih.gov
Phenotypic ScreeningIdentifying compounds that produce a desired cellular phenotype.Discovery of compounds with novel mechanisms of action.

Computational Design of Functional Analogs

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. mdpi.comnih.gov These methods can be used to design functional analogs of this compound with improved properties, such as enhanced biological activity, better metabolic stability, or reduced toxicity.

Molecular docking simulations can be used to predict the binding mode and affinity of designed analogs to a target protein, allowing for the rational design of more potent compounds. nih.govnih.govmdpi.com Quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features that are responsible for the biological activity of a series of compounds. This information can then be used to design new analogs with improved activity.

The future of computational design in this field will involve the use of more advanced modeling techniques, such as molecular dynamics simulations and free energy calculations, to more accurately predict the properties of designed compounds. The integration of artificial intelligence and machine learning algorithms will also play an increasingly important role in the design of novel functional analogs.

Computational MethodApplicationKey Benefit
Molecular DockingPredicting the binding mode and affinity of a ligand to a protein. nih.govnih.govmdpi.comRational design of more potent and selective compounds. mdpi.com
Molecular Dynamics SimulationsSimulating the dynamic behavior of a molecule or a molecular complex over time.Providing insights into the stability and conformational changes of a ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR)Identifying the relationship between the chemical structure and biological activity of a series of compounds.Guiding the design of new analogs with improved activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.